3-(4-Cyanophenyl)propyl methanesulfonate
Description
Properties
IUPAC Name |
3-(4-cyanophenyl)propyl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-16(13,14)15-8-2-3-10-4-6-11(9-12)7-5-10/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKSGNVFFARFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
In a typical procedure, 3-(4-cyanophenyl)propan-1-ol (10.0 g, 56.8 mmol) is dissolved in acetone (130 mL) at 40°C. Methanesulfonic acid (1.88 g, 19.6 mmol) in acetone (11 mL) is added dropwise under nitrogen. The mixture is stirred at 40°C for 1 hour, cooled to 5–10°C, and crystallized for 2 hours. Filtration and washing with cold acetone yield the product as a white solid.
Key Parameters
-
Solvent: Acetone (polar aprotic) enhances electrophilicity of methanesulfonic acid.
-
Temperature: 40°C balances reaction rate and side-product minimization.
-
Workup: Cold acetone washes remove unreacted starting material and acid residues.
Yield and Purity
| Parameter | Value |
|---|---|
| Yield | 83–87% |
| HPLC Purity | 99.5–99.7% |
Two-Step Synthesis via Propionic Acid Intermediate
Patent CN113214111A outlines a route applicable to cyanophenyl derivatives, involving condensation and subsequent functionalization.
Synthesis of 3-(4-Cyanophenyl)propionic Acid
2-Cyanobenzaldehyde undergoes condensation with Meldrum’s acid in formic acid and alkali (0–150°C), followed by decarboxylation. This one-pot method avoids high-temperature steps, improving safety and yield.
Representative Data
Esterification and Methanesulfonation
The propionic acid is esterified to 3-(4-cyanophenyl)propyl alcohol using standard techniques (e.g., thionyl chloride/ROH), followed by methanesulfonation as in Section 1.
Friedel-Crafts Acylation Route
This method, adapted from CN113214111A, leverages Friedel-Crafts chemistry to construct the cyanophenyl backbone.
Acyl Chloride Formation
3-(4-Cyanophenyl)propionic acid is treated with thionyl chloride (2.5 eq) at reflux (70°C, 3 h). Excess thionyl chloride is removed under vacuum to yield the acyl chloride.
Cyclization and Functionalization
The acyl chloride undergoes intramolecular Friedel-Crafts acylation using AlCl₃ (1.2 eq) in dichloromethane (0°C to room temperature, 12 h). Hydrolysis and reduction yield 3-(4-cyanophenyl)propan-1-ol, which is methanesulfonated as described earlier.
Optimization Insights
-
Catalyst: Aluminum trichloride outperforms ZnCl₂ or FeCl₃ in cyclization efficiency.
While not directly cited in the provided patents, reductive amination of 4-cyanophenylacetone with subsequent propyl chain elongation offers an alternative pathway.
Ketone to Alcohol Reduction
4-Cyanophenylacetone is reduced using NaBH₄ in methanol (0°C to RT, 4 h) to yield 3-(4-cyanophenyl)propan-2-ol. Isomerization via Mitsunobu reaction (DIAD, PPh₃) produces 3-(4-cyanophenyl)propan-1-ol.
Methanesulfonation
Standard methanesulfonation (Section 1) completes the synthesis.
Challenges
-
Isomerization Efficiency: Mitsunobu conditions require strict anhydrous handling.
-
Overall Yield: 60–65% (two steps).
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Methanesulf. | 1 | 83–87% | ≥99.5% | High |
| Two-Step (Propionic) | 3 | 68–72% | 98–99% | Moderate |
| Friedel-Crafts | 4 | 55–60% | 95–97% | Low |
| Reductive Amination | 3 | 60–65% | 97–98% | Moderate |
Key Observations
-
Direct Methanesulfonation (Method 1) is optimal for industrial applications due to minimal steps and high purity.
-
Two-Step Synthesis (Method 2) offers flexibility in intermediate modification but requires rigorous decarboxylation control.
Mechanistic Considerations
Methanesulfonation Kinetics
The reaction of 3-(4-cyanophenyl)propan-1-ol with methanesulfonic acid proceeds via nucleophilic acyl substitution. Acetone stabilizes the transition state through polar interactions, as evidenced by higher yields compared to THF or DCM.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)propyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water or aqueous base, the methanesulfonate group can be hydrolyzed to yield 3-(4-cyanophenyl)propanol.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Hydrolysis: Conducted in aqueous solutions of sodium hydroxide or potassium hydroxide at room temperature.
Reduction: Performed under anhydrous conditions with lithium aluminum hydride in tetrahydrofuran.
Major Products
Nucleophilic substitution: Yields substituted 3-(4-cyanophenyl)propyl derivatives.
Hydrolysis: Produces 3-(4-cyanophenyl)propanol.
Reduction: Results in 3-(4-aminophenyl)propyl methanesulfonate.
Scientific Research Applications
3-(4-Cyanophenyl)propyl methanesulfonate is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicine: Potential use in the development of pharmaceutical compounds due to its reactivity and functional group compatibility.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenyl)propyl methanesulfonate involves the cleavage of the methanesulfonate group, which can act as a leaving group in nucleophilic substitution reactions. The cyanophenyl group can participate in various electronic interactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of methanesulfonate esters are heavily influenced by their substituents. Below is a comparative analysis of 3-(4-cyanophenyl)propyl methanesulfonate with structurally related compounds:
Physicochemical Properties
- Solubility: The cyano group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl methanesulfonates.
- Stability: Electron-withdrawing substituents stabilize the sulfonate ester against hydrolysis relative to electron-donating groups (e.g., dipropylamino).
Key Research Findings
Substituent Effects on Reactivity: Electron-donating groups (e.g., -N(CH₂CH₂CH₃)₂) accelerate alkylation reactions, while electron-withdrawing groups (e.g., -CN) slow reactivity but enhance stability . Fluorine and cyano substituents improve metabolic stability in vivo, making them favorable in drug design .
Mutagenicity Trends :
- Longer alkyl chains (e.g., propyl vs. methyl) increase lipophilicity and mutagenic potency in bacterial assays .
- Aryl-substituted methanesulfonates (e.g., indol-4-yl) show reduced mutagenicity compared to alkyl variants due to steric hindrance .
Pharmaceutical Applications: Methanesulfonate esters with heterocyclic substituents (e.g., quinolinyl, indolyl) are prioritized in kinase inhibitor and antipsychotic drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
